molecular formula C27H23NO4S B11141331 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11141331
M. Wt: 457.5 g/mol
InChI Key: QOMMBGJBLSMCJL-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with the molecular formula C27H23NO4S . This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with methoxyphenyl and methylsulfanylphenyl groups. It has a significant molecular weight of 457.541 Da .

Preparation Methods

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl and methylsulfanylphenyl groups are then introduced through substitution reactions under controlled conditions .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the molecule.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple targets through various binding interactions .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-Methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Some similar compounds include:

These compounds highlight the versatility of the chromeno[2,3-c]pyrrole scaffold and its potential for further functionalization and application in various fields.

Properties

Molecular Formula

C27H23NO4S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO4S/c1-31-19-11-7-17(8-12-19)15-16-28-24(18-9-13-20(33-2)14-10-18)23-25(29)21-5-3-4-6-22(21)32-26(23)27(28)30/h3-14,24H,15-16H2,1-2H3

InChI Key

QOMMBGJBLSMCJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)SC

Origin of Product

United States

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